molecular formula C23H25FN2OS B2713633 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole CAS No. 878054-68-3

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole

Cat. No. B2713633
M. Wt: 396.52
InChI Key: BMZWNCKAGNQNRK-UHFFFAOYSA-N
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Description

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole is a complex organic compound with a unique structure. It combines an indole ring system with a substituted azepane and a fluorobenzyl thioether group. The presence of these functional groups suggests potential biological activity.



Synthesis Analysis

The synthesis of this compound likely involves several steps, including the condensation of an indole derivative with an azepane-containing ketone or aldehyde. The fluorobenzyl thioether group could be introduced through a nucleophilic substitution reaction. Detailed synthetic pathways would need to be explored in relevant literature.



Molecular Structure Analysis

The molecular formula of this compound is C26H30N2O4 , with a molecular weight of approximately 434.54 g/mol . The indole ring provides aromaticity, while the azepane and thioether groups contribute to its overall structure. Analyzing bond angles, hybridization, and stereochemistry would provide further insights.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Potential reactions include hydrolysis, oxidation, and substitution. Investigating its behavior under different conditions and with various reagents would shed light on its chemical properties.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (polar, nonpolar, aqueous).

  • Melting Point and Boiling Point : These values provide insights into its stability and volatility.

  • UV-Vis Absorption Spectrum : Analyzing its absorption maxima can reveal chromophores.

  • Stability : Assess its stability under various conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Due to its complexity, proper handling and protective measures are essential.

  • Environmental Impact : Consider its potential impact on the environment.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

  • Structure-Activity Relationship (SAR) : Explore related analogs to optimize its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

  • Clinical Trials : If promising, consider preclinical and clinical trials.


properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2OS/c24-19-11-9-18(10-12-19)17-28-22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZWNCKAGNQNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole

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